Decahydro-4,6-epoxyquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-4,6-epoxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of decahydro-4,6-epoxyquinazoline typically involves the cyclization of appropriate precursors under specific conditions One common method includes the reaction of aniline derivatives with ethyl glyoxalate, followed by cyclization to form the quinazoline core
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Decahydro-4,6-epoxyquinazoline can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form epoxides or other oxygen-containing functional groups.
Reduction: Conversion of the compound to its reduced forms, often involving the addition of hydrogen atoms.
Substitution: Replacement of specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Decahydro-4,6-epoxyquinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of decahydro-4,6-epoxyquinazoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Comparison with Similar Compounds
Decahydroquinoline: Shares a similar core structure but lacks the epoxy group.
Decahydro-4-quinolone: Another related compound with distinct structural features.
Uniqueness: Decahydro-4,6-epoxyquinazoline is unique due to the presence of the epoxy group, which imparts specific chemical and biological properties.
Properties
CAS No. |
319-63-1 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
11-oxa-5,7-diazatricyclo[6.2.1.04,9]undecane |
InChI |
InChI=1S/C8H14N2O/c1-2-7-6-3-5(1)11-8(6)10-4-9-7/h5-10H,1-4H2 |
InChI Key |
RECXMPDOZOXBJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC1OC3NCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.